Nodrm-1

描述

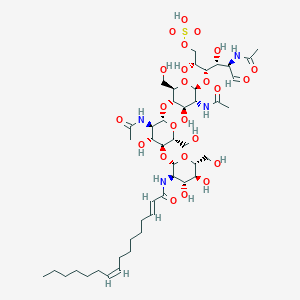

NodRm-1 is a sulphated and acylated glucosamine tetrasaccharide produced by the symbiotic bacterium Rhizobium meliloti. This compound plays a crucial role in the nodulation process of leguminous plants, particularly alfalfa. This compound is an extracellular signal that elicits root hair deformation, cortical cell division, and nodule formation on alfalfa roots .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of NodRm-1 involves several steps. Initially, the disaccharide glycosyl donor, such as 2-azido-3,4,6-tri-benzyl-2-deoxy-β-D-glucopyranosyl chloride, is synthesized. This donor is then coupled with a disaccharide glycosyl acceptor, such as benzyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, to form a β-linked tetrasaccharide. The protecting groups are subsequently transformed, and 6-O-sulfation is performed to obtain the sulphated, N-acetylated compound. Finally, hydrogenolysis followed by selective N-acylation yields this compound as its sodium salt .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. The synthesis involves complex chemical reactions and precise conditions, making large-scale production challenging.

化学反应分析

Types of Reactions

NodRm-1 undergoes various chemical reactions, including:

Sulfation: The addition of a sulphate group to the tetrasaccharide structure.

Glycosylation: The formation of glycosidic bonds between monosaccharide units.

Common Reagents and Conditions

Sulfation: Sulfur trioxide-pyridine complex is commonly used for sulfation reactions.

Acylation: Acyl chlorides or anhydrides are used for acylation under basic conditions.

Glycosylation: Glycosyl donors and acceptors are coupled using catalysts such as silver triflate or boron trifluoride etherate.

Major Products

The major product formed from these reactions is the sulphated and acylated glucosamine tetrasaccharide, this compound. Other minor products may include partially sulfated or acylated intermediates.

科学研究应用

NodRm-1 has several scientific research applications, including:

Plant Biology: Studying the nodulation process in leguminous plants and the role of this compound in root hair deformation and nodule formation.

Microbial Interactions: Investigating the symbiotic relationship between Rhizobium meliloti and leguminous plants.

Chemical Biology: Exploring the synthesis and modification of complex oligosaccharides for various biological applications.

作用机制

NodRm-1 exerts its effects by acting as an extracellular signal that interacts with specific receptors on the root hairs of leguminous plants. This interaction triggers a cascade of molecular events, leading to root hair deformation, cortical cell division, and nodule formation. The nodulation genes of Rhizobium meliloti, including nodABC, nodH, and nodQ, are involved in the production and modification of this compound, determining host specificity and the nodulation process .

相似化合物的比较

NodRm-1 is unique due to its specific sulphation and acylation patterns, which are essential for its biological activity. Similar compounds include:

NodRm-2: A related compound produced by Rhizobium meliloti mutants lacking the sulphate group.

Lipo-oligosaccharides: Other lipo-oligosaccharides produced by different Rhizobium species, which vary in their acylation and glycosylation patterns, determining host specificity and nodulation efficiency.

This compound stands out due to its specific interaction with alfalfa roots, highlighting its importance in the symbiotic relationship between Rhizobium meliloti and leguminous plants.

生物活性

NodRm-1 is a sulfated oligosaccharide produced by Rhizobium meliloti, a bacterium known for its symbiotic relationship with leguminous plants, particularly alfalfa (Medicago sativa). This compound plays a crucial role in the signaling processes that lead to the formation of nitrogen-fixing nodules in the roots of host plants. The biological activity of this compound involves its interaction with plant receptors, leading to various physiological responses that facilitate symbiosis.

Structure and Synthesis

This compound is synthesized from precursor molecules via the action of specific genes within R. meliloti. The genes nodP and nodQ are particularly important as they encode proteins that exhibit ATP sulfurylase activity, which is essential for the synthesis of the activated sulfate needed for this compound production . The structure of this compound includes a chitin tetrasaccharide backbone modified with sulfate and acetate groups, which are critical for its biological function .

The biological activity of this compound is primarily mediated through its binding to specific receptors on the surface of legume root cells. This binding triggers a cascade of signaling events that lead to:

- Root Hair Curling : this compound induces root hair curling, facilitating bacterial entry into the root.

- Nodule Formation : It stimulates the differentiation of cortical cells into nodule primordia, leading to nodule development.

- Gene Expression : this compound activates specific plant genes involved in nodule development and nitrogen fixation.

Case Studies and Research Findings

Several studies have documented the effects of this compound on plant biology:

- Nodule Development : Research has shown that application of purified this compound leads to significant increases in nodule number and size in alfalfa plants compared to controls .

- Gene Activation : A study demonstrated that this compound can induce the expression of nodulin genes, which are essential for nodule function and development .

- Host Specificity : Different strains of Rhizobium produce varied forms of Nod factors, including this compound, which exhibit host-specific responses. For example, only certain legumes can recognize and respond to this compound, highlighting its role in symbiotic specificity .

Data Table: Biological Effects of this compound

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHQHAHAQJGIHG-RVAZZQNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N4O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128269-59-0 | |

| Record name | Nodrm-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。